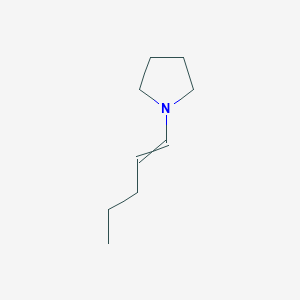![molecular formula C21H24N2O4S B227774 isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate](/img/structure/B227774.png)
isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate, also known as IMET, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate exerts its therapeutic effects by modulating various signaling pathways in the body. Studies have shown that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to activate the AMPK pathway, which regulates cellular energy metabolism. The modulation of these pathways by isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate results in the reduction of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to have various biochemical and physiological effects in the body. Studies have shown that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to inhibit the expression of COX-2, an enzyme that plays a key role in inflammation. In terms of physiological effects, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has several advantages for lab experiments, including its ability to modulate various signaling pathways and its potential therapeutic applications in various diseases. However, there are also some limitations to using isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate in lab experiments. For example, the synthesis of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is a complex process that requires expertise in organic chemistry. Additionally, the effects of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate on different cell types and in different animal models may vary, which can make it difficult to draw definitive conclusions about its therapeutic potential.
Future Directions
There are several future directions for research on isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. Additionally, more research is needed to understand the mechanism of action of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate and how it modulates various signaling pathways in the body. Finally, future studies should aim to optimize the synthesis of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate and develop more efficient methods for its production.
Conclusion:
In conclusion, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is a chemical compound that has potential therapeutic applications in various diseases. Its ability to modulate various signaling pathways in the body makes it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and optimize its synthesis. With continued research, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate may one day become a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate can be synthesized using a multi-step process that involves the reaction of 2-mercaptoethylamine with 2-methoxyphenol to form 2-{[2-(2-methoxyphenoxy)ethyl]thio}ethanamine. This intermediate is then reacted with 1H-benzimidazole-1-acetic acid to form isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate. The synthesis of isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate has potential as a therapeutic agent for the treatment of various diseases.
properties
Product Name |
isopropyl (2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetate |
|---|---|
Molecular Formula |
C21H24N2O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
propan-2-yl 2-[2-[2-(2-methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C21H24N2O4S/c1-15(2)27-20(24)14-23-17-9-5-4-8-16(17)22-21(23)28-13-12-26-19-11-7-6-10-18(19)25-3/h4-11,15H,12-14H2,1-3H3 |
InChI Key |
NWCYDTKGDFMLQQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde](/img/structure/B227714.png)





![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)
![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)



![[3-Benzoyloxy-2-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-4-yl] benzoate](/img/structure/B227791.png)
